3-[(2-Chlorobenzyl)sulfonyl]propanoic acid
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Overview
Description
Preparation Methods
The synthesis of 3-[(2-Chlorobenzyl)sulfonyl]propanoic acid involves several steps. One common synthetic route includes the reaction of 2-chlorobenzyl chloride with sodium sulfite to form 2-chlorobenzyl sulfonate. This intermediate is then reacted with acrylonitrile under basic conditions to yield this compound. The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate .
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
3-[(2-Chlorobenzyl)sulfonyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
3-[(2-Chlorobenzyl)sulfonyl]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new compounds with potential biological activities.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its effects on various biological pathways.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2-Chlorobenzyl)sulfonyl]propanoic acid involves its interaction with specific molecular targets. The sulfonyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biological pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
3-[(2-Chlorobenzyl)sulfonyl]propanoic acid can be compared to other sulfonyl-containing compounds, such as:
Methanesulfonic acid: A simpler sulfonic acid with different reactivity and applications.
Benzenesulfonic acid: Another aromatic sulfonic acid with distinct chemical properties.
Tosyl chloride: A sulfonyl chloride used in organic synthesis for introducing the tosyl group.
Properties
IUPAC Name |
3-[(2-chlorophenyl)methylsulfonyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO4S/c11-9-4-2-1-3-8(9)7-16(14,15)6-5-10(12)13/h1-4H,5-7H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXCGMHBKBBTRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)CCC(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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